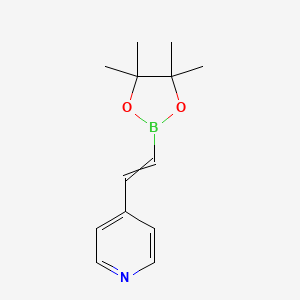
(e)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(e)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine is an organic compound that features a pyridine ring substituted with a vinyl group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (e)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromopyridine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 4-bromopyridine is coupled with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(e)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine can undergo several types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Reduction: The vinyl group can be reduced to form the corresponding ethyl-substituted pyridine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the boronate ester group.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the vinyl group.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Formation of 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)boronic acid.
Reduction: Formation of 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)pyridine.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
(e)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique properties.
Medicinal Chemistry: It is investigated for its potential use in drug discovery and development.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and systems.
Mechanism of Action
The mechanism of action of (e)-4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the boronate ester and vinyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine: Similar structure but with a phenyl group instead of a vinyl group.
4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)pyridine: Similar structure but with an ethyl group instead of a vinyl group.
Properties
Molecular Formula |
C13H18BNO2 |
|---|---|
Molecular Weight |
231.10 g/mol |
IUPAC Name |
4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C13H18BNO2/c1-12(2)13(3,4)17-14(16-12)8-5-11-6-9-15-10-7-11/h5-10H,1-4H3 |
InChI Key |
IEKWFCPMKVVRKB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


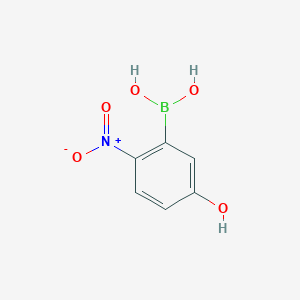
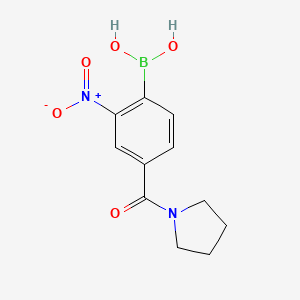
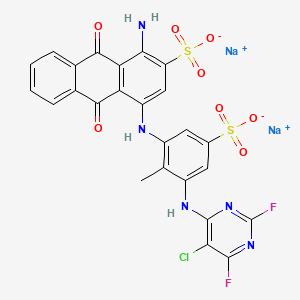

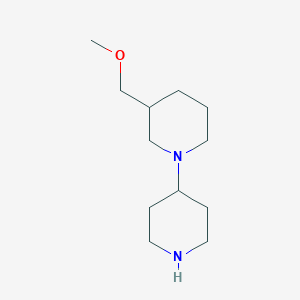
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13405850.png)
![Methyl [(3-fluorophenyl)methylidene]carbamate](/img/structure/B13405859.png)
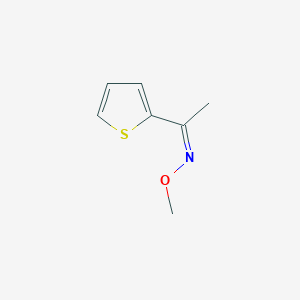
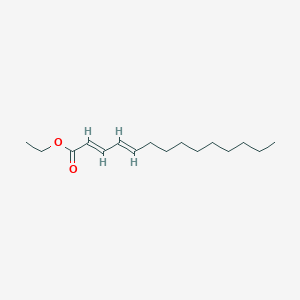
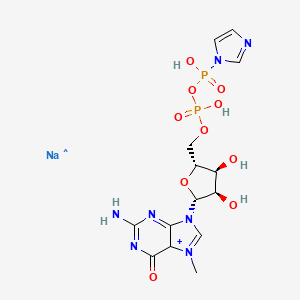
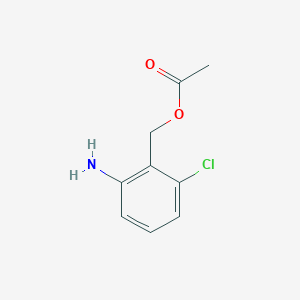
![[(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405892.png)
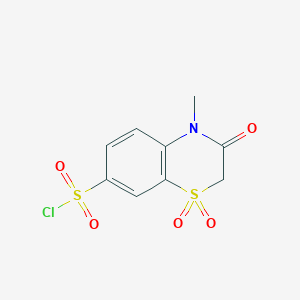
![[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B13405900.png)
